molecular formula C9H9FO B1629998 1-Fluoro-2-methoxy-4-vinylbenzene CAS No. 633335-94-1

1-Fluoro-2-methoxy-4-vinylbenzene

Cat. No. B1629998
Key on ui cas rn: 633335-94-1
M. Wt: 152.16 g/mol
InChI Key: DZLOHPHZZUACPX-UHFFFAOYSA-N
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Patent
US07906504B2

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (68.20 g, 0.191 mol) in anhydrous THF (400 mL) cooled to −40° C. was added n-butyllithium (2.5 M in hexanes, 71.2 mL, 0.178 mol) via syringe over 15 min, at which point the characteristic yellow color of the phosphorus ylide persisted. The reaction mixture was warmed to −10° C. over 1 h to complete the reaction. The mixture was subsequently cooled to −30° C. and a solution of 4-fluoro-3-methoxybenzaldehyde (10.00 g, 63.64 mmol) in anhydrous THF (40 mL) was added via a cannula over 10 min. The resultant mixture was warmed to ambient temperature over 16 h. The reaction was quenched by gradual addition of water (200 mL) and the aqueous extracted with diethyl ether (3×200 mL). The combined organic layers were washed with water (2×200 mL), brine (200 mL), dried (MgSO4) and concentrated under reduced pressure to give 1-fluoro-2-methoxy-4-vinylbenzene (INTERMEDIATE II.1) (8.69 g, 57.1 mmol, 90%) as a yellow oil.
Quantity
71.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus ylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
68.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][C:8]=1[O:15][CH3:16]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:1])=[CH:9][C:8]=1[O:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
71.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
phosphorus ylide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
68.2 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to −10° C. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by gradual addition of water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with diethyl ether (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C=C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.1 mmol
AMOUNT: MASS 8.69 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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